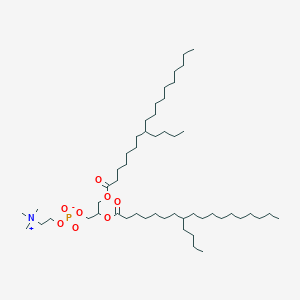

Dspc-8B

Description

Properties

CAS No. |

114928-03-9 |

|---|---|

Molecular Formula |

C52H104NO8P |

Molecular Weight |

902.4 g/mol |

IUPAC Name |

2,3-bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C52H104NO8P/c1-8-12-16-18-20-22-24-30-38-48(36-14-10-3)40-32-26-28-34-42-51(54)58-46-50(47-60-62(56,57)59-45-44-53(5,6)7)61-52(55)43-35-29-27-33-41-49(37-15-11-4)39-31-25-23-21-19-17-13-9-2/h48-50H,8-47H2,1-7H3 |

InChI Key |

VLVOBXXQNILUKL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |

Synonyms |

di-(8-n-butylstearoyl)phosphatidylcholine DSPC-8B |

Origin of Product |

United States |

Conceptual Framework for Dspc 8b Research

Role of Phospholipids (B1166683) in Advanced Biomolecular Systems Research

Phospholipids are amphiphilic molecules that form the primary structure of biological membranes. Their unique properties make them central to the study of cellular processes and the development of novel therapeutic strategies.

In advanced biomolecular systems research, phospholipids like DSPC are instrumental in the construction of liposomes and lipid nanoparticles (LNPs). These structures serve as carriers for a variety of therapeutic agents, including small molecule drugs and nucleic acids. The choice of phospholipid is critical in determining the physical and biological properties of these delivery systems.

The stability and rigidity of the lipid bilayer are heavily influenced by the nature of the phospholipid's acyl chains. Saturated phospholipids, such as DSPC, have straight acyl chains that allow for tight packing, resulting in a more rigid and stable membrane. This stability is crucial for preventing premature leakage of the encapsulated therapeutic agent.

Evolution of Lipid-Based Research Materials and Methodologies

The field of lipid-based research has seen significant evolution in both materials and methodologies. Early research primarily utilized naturally derived phospholipids, which were often heterogeneous mixtures. The advent of synthetic phospholipids, such as DSPC, provided researchers with highly pure and well-defined materials, allowing for more precise control over the properties of lipid-based systems.

Methodologies for preparing lipid-based carriers have also advanced considerably. Initial techniques, such as thin-film hydration, were often limited by low encapsulation efficiency and scalability. The development of methods like extrusion, sonication, and microfluidics has enabled the production of more uniform and size-controlled liposomes and LNPs. nih.gov Microfluidic techniques, in particular, offer a reliable and reproducible method for formulating these advanced delivery systems. nih.gov

The evolution of these materials and methodologies has been driven by the increasing demand for sophisticated drug delivery platforms. The ability to tailor the properties of lipid-based carriers by selecting specific phospholipids and optimizing formulation processes has been a major focus of research.

Detailed Research Findings

Research has consistently demonstrated the superior stability of liposomes formulated with DSPC compared to those made with other phospholipids, particularly those with shorter or unsaturated acyl chains. This enhanced stability is attributed to DSPC's high phase transition temperature (Tc) of approximately 55-56°C, which ensures the lipid bilayer remains in a rigid gel state at physiological temperatures. acs.orgnih.gov

A comparative study on the stability of liposomes composed of DSPC, dipalmitoylphosphatidylcholine (DPPC), and dilauroylphosphatidylcholine (DLPC) found that DSPC-containing liposomes exhibited the greatest stability. nih.gov At 37°C, after four weeks, DSPC liposomes showed approximately 45% fluorophore release, whereas DPPC liposomes had 90% release. nih.gov This difference is due to the higher transition temperature of DSPC (55°C) compared to DPPC (41°C), which results in less movement of the phospholipid tails in the bilayer at physiological temperatures. nih.gov

Another study comparing the encapsulation efficiency and drug retention of liposomes made with DSPC, DPPC, and dimyristoylphosphatidylcholine (B1235183) (DMPC) found that DSPC liposomes had the highest encapsulation efficiency (2.95%) and the best drug retention over 48 hours at both 4°C and 37°C. tandfonline.com

Molecular dynamics simulations have provided further insights into the structural stability of DSPC-containing liposomes. These studies have shown that the cylindrical shape of DSPC molecules allows for the formation of stable, spherical structures. nih.govnih.gov

The selection of helper lipids in LNP formulations also plays a crucial role in their in vivo behavior. Studies have shown that LNPs formulated with DSPC as the helper lipid tend to accumulate more in the spleen, while those with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) show higher accumulation in the liver. nih.gov This highlights the importance of lipid composition in targeting specific organs for drug delivery.

Interactive Data Tables

Below are interactive data tables summarizing the biophysical properties of DSPC and a comparison of stability with other common phospholipids.

Table 1: Biophysical Properties of DSPC

| Property | Value |

| Full Chemical Name | 1,2-distearoyl-sn-glycero-3-phosphocholine |

| Abbreviation | DSPC |

| Molecular Formula | C44H88NO8P |

| Molecular Weight | 790.15 g/mol |

| Phase Transition Temperature (Tc) | ~55-56°C |

Table 2: Comparative Stability of Phospholipid-Based Liposomes

| Phospholipid | Acyl Chain Length | Saturation | Transition Temp. (°C) | Drug Retention after 48h at 37°C (%) |

| DSPC | C18:0 | Saturated | 55 | 85.2 ± 10.1 |

| DPPC | C16:0 | Saturated | 41 | 60.8 ± 8.9 |

| DMPC | C14:0 | Saturated | 23 | 53.8 ± 4.3 |

Synthetic Strategies and Functionalization of Dspc 8b Analogs

Organic Synthesis Methodologies for Modified DSPC-8B Structures

The synthesis of DSPC itself typically involves the acylation of sn-glycero-3-phosphocholine (GPC) with stearic acid, often employing methodologies designed to overcome solubility challenges and ensure high yields researchgate.net. For instance, GPC can be complexed on a support like kieselguhr to facilitate its reaction with fatty acids in the presence of reagents such as dicyclohexylcarbodiimide (B1669883) and 4-dimethylaminopyridine (B28879) researchgate.net.

When it comes to modifying DSPC structures, organic synthesis methodologies are employed to introduce various functional groups onto the phospholipid backbone. These modifications can occur at the sn-1 or sn-2 acyl chains, or more commonly, at the sn-3 phosphocholine (B91661) headgroup. General approaches in organic synthesis that can be adapted for phospholipid modification include:

Esterification/Amidation : To introduce new acyl chains or modify existing ones with functional groups (e.g., hydroxyl, amine, carboxyl) that can serve as attachment points.

Click Chemistry : Highly efficient and selective reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), are frequently used to conjugate various molecules (e.g., fluorescent dyes, targeting ligands, polymers) to phospholipids (B1166683) that have been pre-functionalized with azide (B81097) or alkyne groups thno.orgnih.gov.

Protection-Deprotection Chemistry : Essential for regioselective modifications, ensuring that reactions occur at desired sites without affecting other sensitive functional groups on the DSPC molecule uochb.cz.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) could potentially be used to introduce complex organic moieties onto modified lipid structures, though less common for direct phospholipid modification.

These methodologies enable the creation of DSPC analogs with specific chemical handles, facilitating further functionalization for diverse applications.

Polymerization and Copolymerization Approaches for DSPC-8B Hybrid Systems

DSPC is a critical component in the formation of lipid-polymer hybrid systems, which combine the biocompatibility and membrane-forming properties of lipids with the structural versatility and stability of polymers nih.govacs.org. These hybrid systems are often prepared using methods like the thin film hydration protocol, where DSPC and amphiphilic copolymers are co-assembled nih.govacs.org.

Detailed research findings highlight the incorporation of various amphiphilic and linear copolymers into DSPC-containing hybrid nanostructures. For example, studies have investigated hybrid lipid/copolymer colloidal dispersions comprising DSPC as the lipid component and statistical (random) copolymers such as oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA) and lauryl methacrylate (LMA) nih.govacs.org. The ratio and characteristics of these copolymers significantly influence the physicochemical properties and biocompatibility of the resulting hybrid systems.

Table 1: Properties of DSPC/Copolymer Hybrid Systems

| Lipid:Polymer Ratio (w/w) | Copolymer Type | Observed Effect on Biocompatibility | Other Physicochemical Characteristics | Reference |

| 9:1, 7:3, 5:5 | P(OEGMA-co-LMA)-1 | Varies with ratio; generally non-toxic for drug delivery sizes (<200 nm) | Membrane thickness constant (8-10 nm), effective copolymer incorporation | nih.govacs.org |

| 9:1 | P(OEGMA-co-LMA)-2, -3, -4 | Different nanotoxicity profiles based on hydrophilic/hydrophobic ratio | Influenced by comonomer ratio and OEGMA chain length | nih.govacs.org |

| 9:1, 8:2, 7:3, 6:4, 5:5 | P(OEGMA950-DIPAEMA)-1 | Did not drastically change thermodynamic characteristics compared to pure DSPC | Main transition peak around 55 °C, pretransition present at 50.8 °C | mdpi.com |

The incorporation of copolymers can lead to mixed structures where the copolymer is effectively integrated into the lipid bilayer, influencing membrane thickness and rigidity nih.govacs.org. The precise control over the polymer's chemical composition and its ratio to DSPC is crucial for fine-tuning the properties of these hybrid nanostructures for applications such as drug delivery nih.govacs.org.

Bioconjugation and Ligand Integration Strategies for DSPC-8B

Bioconjugation involves covalently attaching biological molecules (ligands) to DSPC-containing systems, such as liposomes or lipid nanoparticles (LNPs), to achieve specific targeting or enhanced functionality thno.orgnih.gov. These strategies are vital for developing actively targeted drug delivery systems.

Common bioconjugation and ligand integration strategies include:

Direct Conjugation : This involves directly linking a targeting ligand to a reactive functional group on the DSPC molecule or a modified DSPC analog. This method offers control over ligand density rsc.org.

Linker Chemistry : Utilizing bifunctional linkers to bridge the ligand and the DSPC-containing nanoparticle. Linkers provide flexibility and can help orient the ligand for optimal receptor binding thno.orgnih.gov.

Post-insertion of Targeting Ligands : In this classical strategy, preformed DSPC-containing liposomes or LNPs are incubated with lipid-anchored ligands (e.g., PEGylated lipids with a conjugated ligand). The lipid anchor spontaneously inserts into the existing lipid bilayer, presenting the ligand on the surface rsc.org. This method is particularly useful for optimizing ligand density without affecting the initial nanoparticle formation.

Table 2: Examples of Ligands and Their Integration with DSPC-Containing Systems

| Ligand Type | Integration Method | Purpose/Application | Research Finding/Outcome | Reference |

| Antibodies (e.g., anti-CD3) | Direct conjugation (thiol–maleimide mechanism) | T-cell transfection, targeted drug delivery | aCD3-LNPs transfected over 80% Jurkat cells in vitro; induced cytokine secretion | rsc.org |

| Peptides (e.g., RGD peptide sequence) | Covalent coupling to amphiphilic molecules (e.g., DSPE-mPEG2000) | Targeting integrin αvβ3 for cancer therapy | RGD-immobilized liposomes (containing DSPC) used to target metastases | thno.orgnih.gov |

| PEG (Polyethylene Glycol) | Covalent conjugation (PEGylation) | Increased circulation time, reduced RES uptake, enhanced colloidal stability | Improves drug stability, extended half-life, and precise controlled release in liposomes | avantiresearch.comnih.gov |

The choice of bioconjugation strategy depends on the desired ligand density, the nature of the ligand, and the stability requirements of the final system thno.orgnih.gov. The goal is to ensure that the targeting moiety retains its functionality after attachment to the nanoparticle thno.org.

Controlled Functionalization for Tailored Supramolecular Architectures

Controlled functionalization of DSPC and its analogs is fundamental to dictating the self-assembly behavior and ultimately tailoring the supramolecular architectures formed. DSPC, being a cylindrical-shaped phospholipid with a high phase transition temperature (around 55°C), is a key component in stable lipid bilayers medchemexpress.comavantiresearch.com.

The principles of controlled functionalization for tailored supramolecular architectures include:

Modulation of Hydrophilic-Lipophilic Balance (HLB) : By introducing hydrophilic or hydrophobic functional groups, the HLB of DSPC can be altered, influencing its propensity to form micelles, liposomes, or other self-assembled structures frontiersin.org.

Introduction of Charge : Functionalizing DSPC with charged moieties (anionic or cationic) can influence electrostatic interactions, leading to the formation of vesicles with specific surface charges that interact differently with biological membranes or other charged molecules.

Steric Stabilization : Covalent attachment of polymers like polyethylene (B3416737) glycol (PEG) to DSPC (often as DSPE-PEG, which can be incorporated into DSPC-rich membranes) provides a steric barrier, preventing aggregation and enhancing the colloidal stability and circulation half-life of liposomes and nanoparticles avantiresearch.comnih.gov. This is a crucial aspect of designing long-circulating liposomes.

Responsive Functionalization : Incorporating functional groups that respond to external stimuli (e.g., pH, temperature, light, enzymes) allows for controlled assembly/disassembly or drug release from the supramolecular architecture nih.govacs.org. For instance, certain modifications can lead to triggered drug release at specific physiological conditions, such as the acidic environment of tumors nih.gov.

Specific Binding Sites : Creating specific binding sites on the surface of DSPC-based structures through functionalization allows for the precise organization of molecules, leading to ordered supramolecular assemblies or enabling targeted interactions with biological receptors frontiersin.orgacs.orguniversiteitleiden.nl.

The self-assembly process, driven by non-covalent interactions, is a spontaneous phenomenon where individual units associate into highly ordered structures frontiersin.org. By carefully designing the chemical modifications on DSPC, researchers can control these interactions, leading to the formation of desired architectures with specific sizes, shapes, and functionalities, crucial for applications ranging from drug delivery to biosensing frontiersin.org.

Advanced Structural and Spectroscopic Characterization of Dspc 8b Assemblies

Scattering Techniques for Size, Distribution, and Structural Insights

Dynamic Light Scattering (DLS) in DSPC-8B Formulation Research

Dynamic Light Scattering (DLS) is a widely used technique for characterizing the size and polydispersity of nanoparticles and liposomes in suspension insidetx.commdpi.combioanalysis-zone.combrookhaveninstruments.com. DLS measures the fluctuations in scattered light intensity over time, which are caused by the Brownian motion of particles in a fluid medium bioanalysis-zone.combrookhaveninstruments.com. The rate of Brownian motion is inversely related to particle size; smaller particles move faster, causing more rapid fluctuations in scattered light bioanalysis-zone.combrookhaveninstruments.com. Autocorrelation analysis of these intensity fluctuations yields the hydrodynamic size (Z-average) and the polydispersity index (PDI) bioanalysis-zone.combrookhaveninstruments.com.

In DSPC-8B (DSPC) formulation research, DLS is essential for monitoring the average size and particle size distribution (PSD) from early development stages through process and formulation development mdpi.com. For instance, DSPC liposomes at pH 7.4 have been observed to exhibit a wide size distribution with an average particle size (APS) of 850 nm and a PDI greater than 1, indicating substantial vesicle aggregation researchgate.net. The incorporation of other lipids, such as asparagine-derived lipid analogues (e.g., ALA 11,17), can dramatically decrease the APS and PDI, suggesting reduced aggregation researchgate.net. DSPC-based polymeric micelles have been successfully synthesized with a mean particle size of 26 ± 0.6 nm, as confirmed by DLS nanomedicine-rj.com. The size of liposomes can also vary with the length of the phospholipid tail, with DSPC liposomes showing a size of 59 nm compared to 48 nm for DMPC xenocs.com.

Table 1: Representative DLS Data for DSPC-Based Formulations

| Formulation Type | Composition | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |

| Liposomes | DSPC (pH 7.4) | 850 | >1 (approx. 5.9) | researchgate.net |

| Liposomes | 10 mol% ALA 11,17 / DSPC (pH 7.4) | 350 (minimum values) | 1.0 (minimum values) | researchgate.net |

| Polymeric Micelles | DSPC:DSPE-PEG (9:2 ratio) | 26 ± 0.6 | N/A | nanomedicine-rj.com |

| Liposomes | Pure DSPC (extruded) | 70-120 | N/A | lipexogen.com |

| Liposomes | DSPC (SAXS data, for comparison) | 59 | N/A | xenocs.com |

Multi-Angled Dynamic Light Scattering (MADLS) for DSPC-8B Systems

Multi-Angled Dynamic Light Scattering (MADLS) is an advanced version of DLS that offers improved resolution and the capability to identify subpopulations within a sample insidetx.commdpi.com. Unlike conventional DLS, which typically measures at a single angle, MADLS collects scattering data at multiple angles simultaneously. This multi-angle approach provides a more robust and detailed particle size distribution, particularly for polydisperse or complex samples insidetx.commdpi.comatlantisbioscience.com.

MADLS is a valuable tool for the biophysical characterization of lipid-based vectors, such as DSPC-containing lipid nanoparticles (LNPs) and liposomes mdpi.com. For example, MADLS can identify small fractions of larger aggregates in liposome (B1194612) samples that might only contribute to a broadening of data in conventional DLS mdpi.com. While MADLS provides better resolution and the ability to identify subpopulations, it comes at a higher cost compared to standard DLS insidetx.com. Studies on LNP formulations containing DSPC, cholesterol, and PEG2000-DMG have utilized MADLS to determine main population diameters, such as LNP1 at approximately 87 nm and LNP2 at around 104 nm mdpi.com. However, it has been noted that MADLS may not capture the full particle size distribution for certain complex samples if compared with other techniques like Nanoparticle Tracking Analysis (NTA) mdpi.com.

Tunable Resistive Pulse Sensing (TRPS) for DSPC-8B Nanoparticles

Tunable Resistive Pulse Sensing (TRPS) is a single-particle measurement technique that offers high-resolution analysis of individual particle size, concentration, and zeta potential for nanoparticles ranging from 40 nm to 11 µm insidetx.comresearchgate.netizon.com. TRPS operates by measuring momentary disruptions in an electrical current as individual nanoparticles pass through a tunable nanopore insidetx.comizon.com. The dimensions and frequency of these electrical blockades are used to determine particle size, concentration, and zeta potential izon.com. This method provides precision and accuracy beyond bulk estimates obtained from light scattering techniques izon.com.

TRPS is particularly suitable for characterizing heterogeneous nanoparticle dispersions, including lipid nanoparticles and liposomes formulated with DSPC insidetx.comatlantisbioscience.comizon.com. It can resolve complex polydisperse samples and provide high-resolution data atlantisbioscience.com. For instance, TRPS has been used to simultaneously measure the size and zeta potential of mixed DSPC and DMPG liposomes in phosphate (B84403) buffered saline researchgate.net. Measurements showed that the zeta potential of these mixed liposomes became more negative with increasing DMPG content, with pure DSPC liposomes exhibiting a zeta potential of -10.8 ± 1.5 mV researchgate.net. TRPS measurements are independent of pressure when convection is well-defined, and results for DSPC-containing liposomes have shown good agreement with electrophoretic light scattering data researchgate.net.

Table 2: Zeta Potential of DSPC-Containing Liposomes by TRPS

| Liposome Composition (DSPC:DMPG Molar Ratio) | Zeta Potential (mV) | Reference |

| 1:0 (Pure DSPC) | -10.8 ± 1.5 | researchgate.net |

| 10:1 | -15.0 ± 1.8 | researchgate.net |

| 1:1 | -32.8 ± 1.3 | researchgate.net |

| 0:1 (Pure DMPG) | -38.4 ± 1.1 | researchgate.net |

Nanoparticle Tracking Analysis (NTA) for DSPC-8B Formulations

Nanoparticle Tracking Analysis (NTA) is a technique that visualizes and measures nanoparticles in liquid suspension by analyzing their Brownian motion insidetx.comnih.govanalytik.co.uk. A laser beam illuminates the sample, and particles scatter light, allowing them to be visualized via a microscope and camera analytik.co.uk. NTA tracks individual particles, relating their rate of Brownian motion to their hydrodynamic size using the Stokes-Einstein equation insidetx.comanalytik.co.ukresearchgate.net. NTA can also provide information on particle concentration, relative scattered light intensity, and can differentiate subpopulations using fluorescent labeling analytik.co.uk.

NTA is a valuable tool for characterizing DSPC-8B (DSPC) formulations, such as liposomes and lipid nanoparticles, especially when dealing with polydisperse systems insidetx.comnih.govuci.edu. It complements DLS by offering single-particle analysis, which can provide high-resolution distributions analytik.co.ukuci.edu. For example, NTA has been used to characterize liposomal formulations, confirming stable and homogeneous liposomes with a mean particle size of 91 ± 2 nm and an average particle concentration of 9 ± 0.5 × 108 particles/mL for certain formulations researchgate.net. While NTA is a good tool for characterizing nanoparticle size, it can be slower and less reproducible than DLS for some applications insidetx.com. NTA's working range for concentration (down to 105 particles per cm-3) allows for the analysis of low-concentrated samples analytik.co.uk.

X-ray Diffraction and Reflectometry of DSPC-8B Bilayers

X-ray Diffraction (XRD) and X-ray Reflectometry (XRR) are powerful techniques for investigating the structural properties of thin films and layered materials, including lipid bilayers formed by DSPC-8B (DSPC) researchgate.netnpl.co.uknih.gov.

X-ray Reflectometry (XRR) is a non-destructive technique that probes the thickness, density, and interface roughness of thin films in multilayer structures researchgate.netnpl.co.uknih.gov. By measuring the intensity of the reflected X-ray beam as a function of the incident angle, an electron density profile across the lipid bilayer can be reconstructed researchgate.netnpl.co.uk. This profile provides detailed information about the bilayer thickness, the electron density of different regions (e.g., headgroups and acyl chains), and the degree of hydration researchgate.net.

Studies on DSPC bilayers using X-ray reflectometry have revealed structural details such as monolayer thickness and the deflection angle of molecular tails researchgate.net. For example, a dimyristoyl phosphatidylserine (B164497) (DMPS) monolayer, a similar phospholipid, showed a thickness of (20 ± 3) Å in the liquid phase and (28 ± 2) Å in the solid phase, with a deflection angle of (26 ± 8) degrees for the molecular tail axis from the surface normal in the gel phase researchgate.net. The technique can also demonstrate changes in the degree of hydration of polar lipid groups under compression researchgate.net. XRR has been used to study the dependence of phospholipid layer structure (including DSPC) adsorbed on hydrosol substrates on parameters like NaOH concentration researchgate.net. The technique can also be used to monitor structural evolution, such as densification and thinning of layers, during annealing processes nih.gov.

Table 3: Structural Parameters of Phospholipid Monolayers by X-ray Reflectometry (Example from similar lipids)

| Lipid Type (Phase) | Monolayer Thickness (Å) | Deflection Angle of Molecular Tail (degrees) | Reference |

| DMPS (Liquid) | 20 ± 3 | N/A | researchgate.net |

| DMPS (Solid) | 28 ± 2 | 26 ± 8 | researchgate.net |

Neutron Reflectometry and Small-Angle Neutron Scattering (SANS) for DSPC-8B Studies

Neutron Reflectometry (NR) and Small-Angle Neutron Scattering (SANS) are powerful techniques for studying the structure and organization of lipid bilayer membranes and other soft matter systems, offering unique advantages due to the distinct scattering properties of hydrogen and deuterium (B1214612) springernature.comnih.gov.

Neutron Reflectometry (NR) is analogous to XRR but utilizes neutrons instead of X-rays. The strong difference in neutron scattering length between protium (B1232500) (hydrogen) and deuterium allows for "contrast variation" through the mixing of H2O and D2O in samples, or by deuterating specific components springernature.comnih.gov. This enables researchers to selectively highlight or "hide" different components within a complex system, providing detailed information about the absolute composition and relative location of molecules within a bilayer and at its interfaces springernature.comill.eu. NR is particularly useful for studying single bilayers deposited on flat substrates springernature.comill.eu.

NR studies on DSPC-8B (DSPC) bilayers have been conducted to investigate lipid translocation and structural changes in binary lipid systems ill.eu. For example, in DSPC/DMPC bilayers, NR has shown that fast, spontaneous compositional reorganization with lipid transfer (flip-flop) between the two leaflets occurs when both lipid species are in the fluid phase ill.eu. The technique can achieve high accuracy in determining flip-flop by using high scattering contrast, such as with deuterated DSPC (DSPC-d83) ill.eu. NR can also reveal the influence of preparation protocols on the structural properties of DSPC systems, including the dependence of bilayer properties on temperature and lateral pressure during deposition ill.eu. NR can provide volume occupancy profiles of molecular components within a membrane system neutronydlapolskiejnauki.pl.

SANS studies can reveal the polydispersity of oligolamellar vesicles (OLVs) with regard to the number of lamellae researchgate.net. While SANS and NR probe similar length scales, NR provides more detailed structural information for highly oriented, planar samples nih.gov.

Spectroscopic Characterization Methods

Spectroscopic methods provide insights into the molecular conformation, interactions, and phase behavior of DSPC-8B (DSPC) assemblies at a molecular level.

Fourier Transform Infrared (FTIR) Spectroscopy is a vibrational spectroscopic technique used to analyze the molecular structure and conformational dynamics of lipids icm.edu.pl. FTIR can monitor changes in the vibrational modes of acyl chains (e.g., CH2 stretching modes) and headgroups, which are sensitive to phase transitions and molecular packing icm.edu.pl. For DSPC, FTIR studies have shown that the presence of surfactants can decrease the phase transition temperature, indicating that surfactant interactions disturb the lipid layers and induce the formation of gauche conformers in the alkyl chains icm.edu.pl. Changes in the frequencies of CH2 asymmetric and symmetric stretching modes with temperature can reveal the main phase transition point of DSPC liposomes and its shift upon interaction with other compounds icm.edu.pl. For example, the main phase transition point of DSPC was shifted from its typical value to lower temperatures (e.g., 328 K to 314 K) with increasing concentrations of certain surfactants icm.edu.pl.

Fluorescence Spectroscopy can be employed to study the location of drugs within lipid nanocarriers and to assess membrane order frontiersin.orgacs.org. By incorporating extrinsic fluorophores, such as n-AS probes (stearic acid with an anthracene (B1667546) fluorescent group at different positions on the acyl chain), researchers can determine the distribution of a drug between lipid and aqueous phases and its likely location within the lipid phase of the nanocarrier frontiersin.org. The emission spectrum of lipophilic dyes can be influenced by the lipid environment, allowing for the capture of the complexity of an EV membrane by corresponding changes in fluorescence emission acs.org. For instance, the uptake of environment-sensitive membrane probes like di-8-ANEPPS (di8) by the lipid bilayer can be used to detect extracellular vesicles (EVs) and assess their relative size, as well as to deconvolve heterogeneous EV populations based on shifts in emission maxima in response to membrane order acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed information on the dynamics, molecular interactions, and structural organization of lipid assemblies. While not explicitly detailed in the provided search results for DSPC-8B, NMR is a standard technique for characterizing lipid systems, offering insights into lipid mobility, headgroup orientation, and the presence of different lipid phases.

Table 4: Representative Spectroscopic Findings for DSPC

| Technique | Observation/Finding | Implication | Reference |

| FTIR | Decrease in DSPC phase transition temperature with surfactant presence | Surfactant interactions disturb lipid layers, induce gauche conformers | icm.edu.pl |

| FTIR | Shift in CH2 stretching modes with surfactant concentration | Weakening of interchain interactions, broader phase transition range | icm.edu.pl |

| Fluorescence Spectroscopy | Shift in emission maxima of lipophilic dyes in DSPC-containing membranes | Indication of membrane order and heterogeneity | acs.org |

UV-Vis Spectrophotometry in DSPC Analysis

UV-Vis spectrophotometry is a versatile technique employed in the analysis of DSPC assemblies, particularly liposomes and nanoparticles. While DSPC itself does not possess strong chromophores for direct UV absorption detection nih.gov, UV-Vis is utilized to monitor the turbidity of DSPC-containing vesicles, which can indicate changes in vesicle size, aggregation, or integrity rsc.org. For instance, turbidity changes at specific wavelengths (e.g., 700 nm) can be monitored to assess vesicle stability or the release of encapsulated compounds rsc.orgresearchgate.net. The technique can also be used to analyze other components within DSPC formulations that do possess UV-absorbing properties, such as nucleic acids in mRNA-LNPs or drugs rackcdn.com. Specialized UV-Vis spectrophotometers, such as those with a DeSa suspension presentation cavity (DSPC), are designed to handle turbid samples by allowing scattered photons to reach the detector, thus avoiding misinterpretation of scattering as absorption weizmann.ac.il.

Fluorescence Spectroscopy and Resonance Energy Transfer (FRET) for DSPC Systems

Fluorescence spectroscopy, especially when coupled with Förster Resonance Energy Transfer (FRET), is a powerful tool for investigating the proximity and interactions within DSPC systems, such as lipid bilayers and nanoparticles. FRET involves the non-radiative transfer of excitation energy from a donor fluorophore to an acceptor chromophore when they are in close proximity (typically 1.5 to 6 nm) and their emission and absorption spectra overlap horiba.comnih.govedinst.comarxiv.org.

In DSPC-based membrane biophysics, FRET acts as a "spectroscopic ruler" to measure intermolecular distances and detect phenomena like phase separation or domain formation ("rafts") within lipid bilayers nih.govarxiv.org. By incorporating specific donor and acceptor fluorophores into DSPC liposomes or membranes, researchers can monitor changes in FRET efficiency, which correlates with changes in the distance between the labeled molecules. This approach allows for the study of lipid-lipid, lipid-protein, and protein-protein interactions within these systems nih.govedinst.comarxiv.org. For example, an increase in the acceptor-to-donor intensity ratio in fluorescence spectra can indicate increased FRET efficiency, suggesting closer proximity of the labeled components within DSPC nanoemulsions researchgate.net. Time-resolved fluorescence techniques are often employed to obtain more detailed information, such as fluorescence lifetimes, which can also be used to determine FRET efficiency horiba.comnih.govarxiv.org.

Fourier-Transform Infrared (FTIR) Spectroscopy of DSPC Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a robust technique for characterizing the molecular structure, conformational changes, and interactions of DSPC within various assemblies. FTIR provides vibrational fingerprints of molecules, allowing for the identification of specific functional groups and their environmental changes rjb.rouni-leipzig.de.

For DSPC, FTIR analysis focuses on characteristic absorption bands related to its acyl chains and headgroup. Key vibrational bands include:

C=O stretching vibration: Typically observed around 1734 cm⁻¹, providing insights into the carbonyl groups in the acyl chains and their hydrogen bonding status rjb.ro. Changes in this band can indicate interactions with other molecules in the interfacial region of DSPC liposomes rjb.rokcl.ac.uk.

CH₂ stretching vibrations: Symmetric and antisymmetric stretching vibrations of the CH₂ groups in the acyl chains, typically appearing around 2850 cm⁻¹ and 2920 cm⁻¹, respectively rjb.roresearchgate.net. The positions and intensities of these bands are sensitive to the order/disorder state and flexibility of the lipid acyl chains, providing information on the phase behavior of DSPC rjb.roresearchgate.netnih.gov.

PO₂⁻ stretching vibrations: Symmetric and antisymmetric stretching vibrations of the phosphate group (PO₂⁻) are typically found around 1090 cm⁻¹ and 1220 cm⁻¹, respectively rjb.ro. These bands are indicative of the headgroup conformation and hydration rjb.rouni-leipzig.de.

FTIR studies have been used to investigate the miscibility of DSPC with other compounds, such as drugs like bisoprolol (B1195378) or enalapril (B1671234), by observing changes in the characteristic bands. For instance, the presence of free carbonyl groups or conformational disorder in acyl chains can be inferred from shifts in the C=O and CH₂ stretching bands, suggesting the location of interacting molecules within the DSPC membrane rjb.ro. FTIR nanospectroscopy can further provide spatially resolved IR spectra from phospholipid layers, allowing for the investigation of domain formation with nanoscale resolution nih.gov.

Table 1: Characteristic FTIR Wavenumbers for DSPC and Related Phospholipids (B1166683)

| Functional Group | Wavenumber (cm⁻¹) | Significance | Source |

| C=O stretching | ~1734 | Carbonyl groups, interfacial region interactions | rjb.ro |

| CH₂ symmetric stretching | ~2850 | Acyl chain order/disorder, flexibility | rjb.roresearchgate.net |

| CH₂ antisymmetric stretching | ~2920 | Acyl chain order/disorder, flexibility | rjb.roresearchgate.net |

| PO₂⁻ symmetric stretching | ~1090 | Phosphate headgroup conformation, hydration | rjb.ro |

| PO₂⁻ antisymmetric stretching | ~1220 | Phosphate headgroup conformation, hydration | rjb.ro |

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the quantitative analysis, purity assessment, and characterization of DSPC and its components within complex formulations, enabling the separation of individual lipids and their degradation products.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for DSPC Components

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for the separation and quantification of DSPC and other lipid components in pharmaceutical formulations like lipid nanoparticles and liposomes nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.net. RP-HPLC separates lipids based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase eurogentec.com.

Given that many lipids, including DSPC, lack strong UV chromophores, RP-HPLC methods often couple with alternative detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) for sensitive detection nih.govnih.govnih.govresearchgate.netresearchgate.net. Method development for DSPC analysis via RP-HPLC involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., water/methanol mixtures with acid modifiers like trifluoroacetic acid (TFA) or ammonium (B1175870) acetate), column temperature, and flow rate nih.govnih.gov.

Validated RP-HPLC methods for lipids like DSPC demonstrate good linearity, precision, accuracy, and sensitivity. For instance, a method using a Poroshell C18 column at 50°C with a water/methanol gradient containing 0.1% (v/v) TFA achieved good separation of DSPC and other lipids within 8 minutes, with resolutions superior to 1.5 nih.gov. These methods are crucial for quality control, stability testing, and monitoring the composition changes during the preparation of liposomes and LNPs nih.govnih.gov.

Table 2: Representative RP-HPLC-ELSD Method Parameters and Performance for DSPC

| Parameter | Value/Range | Source |

| Column Type | Poroshell C18 (1.9 µm) / YMC-Triart C18 (5 µm) | nih.govnih.gov |

| Column Temperature | 50°C / 45°C | nih.govnih.gov |

| Mobile Phase A | Water + 0.1% (v/v) TFA / 4 mM Ammonium Acetate Buffer (pH 4.0) | nih.govnih.gov |

| Mobile Phase B | Methanol + 0.1% (v/v) TFA / 4 mM Ammonium Acetate in Methanol | nih.govnih.gov |

| Flow Rate | 0.3 mL/min / 1.0 mL/min | nih.govnih.gov |

| Gradient | Step gradient (e.g., 13.5% A / 86.5% B to 100% B) | nih.govnih.gov |

| Limit of Detection (LOD) | 0.02-0.04 µg (for various lipids including phospholipids) | nih.gov |

| Limit of Quantification (LOQ) | 0.04-0.10 µg (for various lipids including phospholipids) | nih.gov |

| Linearity (R²) | ≥ 0.997 | nih.gov |

| Precision (RSD) | < 5% (intermediate repeatability) | nih.gov |

| Separation Time | ~8 minutes | nih.gov |

Mass Spectrometry (MS) in DSPC Analysis

Mass Spectrometry (MS) is a powerful analytical technique used in conjunction with chromatography (LC-MS) for the comprehensive analysis of DSPC, including its identification, quantification, and the characterization of impurities and degradation products. MS provides highly accurate mass-to-charge ratio (m/z) measurements of ions, enabling the determination of molecular weights and elemental compositions waters.comlcms.cz.

LC-MS methods for DSPC typically involve reverse-phase separation followed by detection using high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) MS waters.comlcms.cz. This allows for the sensitive detection and confident identification of unknown peaks by providing accurate mass data for both precursor and fragment ions waters.com. MS is particularly valuable for:

Identification: Confirming the identity of DSPC based on its exact mass and characteristic fragmentation patterns waters.comlcms.cz.

Purity Assessment: Detecting and identifying impurities or related substances in DSPC samples, which is crucial for quality control of pharmaceutical excipients waters.com.

Degradation Studies: Characterizing hydrolysis products or other degradation phenomena of phospholipids like DSPC, which can occur during storage or formulation nih.gov.

Thermal Analysis for Phase Behavior Studies of DSPC Systems

Thermal analysis techniques are crucial for understanding the phase behavior of lipid systems like DSPC, which can form various organized structures, such as bilayers in liposomes. These techniques provide insights into the cooperative transitions that occur as a function of temperature, reflecting changes in the molecular packing and fluidity of the lipid acyl chains.

Differential Scanning Calorimetry (DSC) in DSPC Investigations

Differential Scanning Calorimetry (DSC) is a powerful technique employed to investigate the thermotropic phase properties of DSPC and its interactions within various systems. DSPC, being a fully saturated phospholipid with two 18-carbon acyl chains, exhibits a well-characterized gel-to-liquid crystalline phase transition avantiresearch.com.

Pure DSPC bilayers typically show two endothermic peaks in DSC thermograms: a pre-transition and a main transition. For hydrated DSPC, the pre-transition is observed around 50.5 °C, while the main transition (gel-to-liquid crystalline) occurs between approximately 54.8 °C and 55.6 °C medkoo.comavantiresearch.comresearchgate.net. In a dehydrated state, these transitions shift to higher temperatures, with a pre-transition around 80 °C and a main transition at approximately 102 °C rjb.ro.

DSC studies have extensively explored how the incorporation of other molecules affects DSPC's phase behavior:

Drug Interactions: The presence of drugs like bisoprolol or enalapril can significantly alter DSPC's thermal profile. Studies have shown that these compounds can eliminate the pre-transition and cause a substantial broadening and shift of the main transition to lower temperatures (e.g., from 102 °C to 69 °C or 61 °C, respectively, for dehydrated DSPC) rjb.ro. This indicates miscibility and a perturbation of the lipid bilayers, leading to conformational disorder within the acyl chains. rjb.ro

Cholesterol Effects: Cholesterol is known to modulate lipid membrane fluidity. When incorporated into DSPC bilayers, increasing cholesterol concentrations can lead to a gradual widening and a slight decline in the phase transition temperature eur.nl. The pre-transition peak is typically abolished, and the main transition peak becomes smaller and broader. At sufficiently high cholesterol concentrations (e.g., 40-50 mol%), the cooperative endothermic peak corresponding to the phase transition may no longer be detectable, indicating a loss of ordered gel phase researchgate.neteur.nl.

Fatty Acid Interactions: Mixtures of saturated free fatty acids, such as stearic acid and arachic acid, with DSPC have been investigated by DSC. These systems often exhibit peritectic-type phase diagrams with regions of solid phase immiscibility, suggesting specific interactions and the formation of distinct phases capes.gov.br.

Peptide and Prodrug Interactions: DSC has also been used to study the interaction of DSPC with peptides and drug prodrugs. For instance, DSPC bilayers showed less significant changes in phase behavior upon the addition of certain paclitaxel (B517696) prodrugs compared to shorter-chain phospholipids like DMPC or DPPC nih.gov. Similarly, DSPC was found to be less susceptible to perturbation by pentagastrin-related peptides than other phosphatidylcholines, highlighting the role of phospholipid structure in peptide-membrane interactions. nih.gov

The following table summarizes key DSC findings related to DSPC systems:

| System | Observed Phase Transition(s) by DSC | Key Findings/Effects | Source |

|---|---|---|---|

| Pure DSPC (hydrated) | Pre-transition: ~50.5 °C Main transition (gel-to-liquid crystalline): ~54.8 °C to 55.6 °C | Characterized by distinct endothermic peaks, reflecting changes in molecular packing and fluidity. | medkoo.comavantiresearch.comresearchgate.net |

| Pure DSPC (dehydrated) | Pre-transition: ~80 °C Main transition: ~102 °C | Higher transition temperatures compared to the hydrated state, indicating a more ordered structure. | rjb.ro |

| DSPC + Bisoprolol or Enalapril | Main transition shifted to lower temperatures (e.g., 69 °C and 61 °C, respectively, from 102 °C of pure dehydrated DSPC); pre-transition eliminated. | Indicates miscibility and significant interaction with lipid bilayers, causing conformational disorder within the acyl chains. | rjb.ro |

| DSPC + Cholesterol | Widened and slightly declined phase transition temperature; pre-transition abolished; main transition peak becomes smaller and broader; no peak observed at high cholesterol concentrations (e.g., 40-50 mol%). | Cholesterol significantly affects membrane fluidity and order, disrupting cooperative phase transitions and leading to a more disordered state. | researchgate.neteur.nl |

| DSPC + Paclitaxel prodrugs | Less significant change in phase behavior compared to DMPC/DPPC. | Suggests a lower degree of association of taxane (B156437) prodrugs with DSPC bilayers, possibly due to the longer acyl chains of DSPC. | nih.gov |

| DSPC + Pentagastrin-related peptides | DSPC less susceptible to perturbation compared to DMPC/DPPC. | The specific phospholipid structure influences the extent of peptide-membrane interaction and perturbation. | nih.gov |

| DSPC + Free Fatty Acids (Stearic Acid, Arachic Acid) | Peritectic type phase diagrams with solid phase immiscibility. | Indicates specific interactions and the formation of distinct phases within the lipid-fatty acid mixtures. | capes.gov.br |

Surface Chemical Analysis of DSPC Films (e.g., XPS)

Surface chemical analysis techniques are vital for characterizing the outermost layers of materials, providing insights into their elemental composition, chemical states, and molecular environment. X-ray Photoelectron Spectroscopy (XPS) is a widely used technique for this purpose.

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material dti.dk. It typically analyzes the outermost 5-10 nanometers of a surface by irradiating the sample with X-rays and measuring the kinetic energy and number of electrons that escape from the top 0-10 nm of the material dti.dk.

For DSPC films, XPS can be applied to characterize the surface chemistry of lipid bilayers or liposomal formulations. This technique can identify the constituent elements (Carbon, Oxygen, Nitrogen, Phosphorus) and their respective chemical bonding environments within the DSPC molecule and any associated components acs.org. For instance, it can differentiate between various carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, providing information about the molecular structure and functional groups present on the film's surface.

Self Assembly and Supramolecular Organization of Dspc 8b Architectures

Mechanisms of DSPC-8B Lipid Self-Assembly and Nano-organization

The self-assembly of DSPC and its derivatives into nano-organized structures is a complex process governed by molecular geometry and intermolecular interactions. DSPC is generally considered a cylindrical-shaped lipid, a molecular shape that favors the formation of planar bilayers lipidmaps.orguni.lu. The introduction of branched chains, as in DSPC-8B, can significantly alter this intrinsic molecular shape, thereby influencing the resulting supramolecular architecture.

The formation of self-assembled lipid structures, including those involving DSPC, typically proceeds through nucleation and growth stages. This process has been observed in the transformation between different lipid phases. For instance, the transition of DSPC bilayers from a liquid-crystal phase to a gel phase, or vice versa, is characterized by nucleation and subsequent growth, often exhibiting a hexagonal pattern citeab.comnih.gov. During the self-assembly of phospholipids (B1166683), aggregates can form and rapidly dissipate, with this dynamic process repeating until a more thermodynamically stable lipid monolayer or bilayer aggregate is achieved, often within hundreds of nanoseconds wikipedia.org. High mixing efficiency during preparation can lead to higher nucleation rates, resulting in smaller and more uniform self-assembled nanostructures 36.112.18.

The morphology of DSPC-based assemblies is highly sensitive to environmental factors, including temperature, pH, and the presence of other lipid components nih.govnih.gov. DSPC exhibits a characteristic main phase transition temperature (Tm) of approximately 55°C citeab.comciteab.comuniv-reims.fr36.112.18. Below this temperature, DSPC typically exists in a rigid gel phase, where its acyl chains are ordered. Above the Tm, it transitions to a disordered liquid-crystalline phase, characterized by a greater area per lipid molecule and increased acyl chain fluidity univ-reims.frciteab.comnih.gov.

Crucially, the 8-n-butyl derivative of DSPC (DSPC-8B) has been shown to influence the bilayer to hexagonal (HII) phase transition temperature of other lipids, such as dielaidoylphosphatidylethanolamine (B15091960) guidetopharmacology.org. In contrast, the 8-methyl derivative (DSPC-8M) exhibits an opposite effect guidetopharmacology.org. This demonstrates that subtle structural modifications, such as the introduction of a bulky n-butyl group at the 8-position, can significantly alter the lipid's packing and intrinsic curvature, thereby modulating the propensity for different supramolecular phases (e.g., bilayer vs. hexagonal) guidetopharmacology.org. This alteration in lipid environment and polymorphism is a key mechanism by which DSPC-8B influences self-assembly morphology.

The presence of other lipids also strongly influences DSPC assembly morphology. For example, mixtures of DSPC and cholesterol can form bilayer vesicles. The addition of "cone-shaped" lipids like dioleoylphosphatidylethanolamine (DOPE) can induce negative membrane curvature and promote the formation of multilamellar structures, even in the absence of osmotic stress. Conversely, the presence of negatively charged lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (POPG) can inhibit the formation of multilamellar vesicles. Similarly, increasing the content of PEGylated lipids, such as DSPE-PEG2K, in DSPC formulations can manipulate the shell curvature of lipid bubbles and reduce their size into nanobubbles.

The kinetics of self-assembly for DSPC and related phospholipids are crucial for controlling the final structure and stability of the aggregates. While specific kinetic data for DSPC-8B is limited, studies on DSPC demonstrate that self-assembly processes can occur rapidly, leading to the formation of stable aggregates within hundreds of nanoseconds wikipedia.org. The transformation between different lipid aggregate forms, such as vesicles and micelles, can be temperature-regulated, occurring above the phase transition temperature (Tm). This dynamic behavior highlights the influence of temperature on the rate and pathway of self-assembly.

Formation of DSPC-8B Lipid Bilayers and Vesicular Structures

DSPC is a widely utilized lipid for forming model lipid bilayers and vesicular structures due to its well-characterized phase behavior and high gel-to-liquid crystalline transition temperature (~55°C) citeab.comciteab.comuniv-reims.fr. When dispersed in aqueous solutions, DSPC naturally self-assembles into organized structures such as bilayers, which can then form vesicles nih.govnih.govuni.lu. These vesicles, often referred to as liposomes, are spherical structures with an aqueous core encapsulated by a lipid bilayer.

The formation of vesicles can occur spontaneously when dehydrated lipid samples are exposed to water, initially yielding multilamellar vesicles (many-walled) of varying sizes. These can subsequently be processed through methods like sonication or extrusion to produce smaller, single-walled vesicles of uniform diameter, known as small unilamellar vesicles (SUVs), typically ranging from 50 to 200 nm.

The structural properties of fully hydrated DSPC bilayers near their main phase transition have been extensively investigated using molecular dynamics simulations. These studies reveal different molecular packing modes in the gel phase, including cross-tilt, partially interdigitated, and "mixed" gel phases citeab.comnih.gov. Above the main transition temperature, the bilayers transform into a disordered liquid-crystalline phase, characterized by increased area per lipid and acyl chain disorder citeab.comnih.gov.

The presence of the 8-n-butyl group in DSPC-8B, as discussed in Section 4.1.2, directly influences the lipid's ability to form stable bilayer structures versus other polymorphic phases like the hexagonal phase guidetopharmacology.org. This suggests that DSPC-8B can be a valuable tool for modulating membrane curvature and stability in lipid bilayer and vesicular systems.

DSPC-8B Micellar and Nanoparticle Formation

DSPC is a key component in the formation of micelles and lipid nanoparticles (LNPs), which are critical for various applications, particularly in drug delivery citeab.comciteab.comwikipedia.org. Micelles are typically spherical aggregates formed by amphiphilic molecules, where the hydrophobic tails are sequestered in the core and the hydrophilic heads face the aqueous solvent nih.gov.

In the context of lipid nanoparticles, DSPC plays a crucial role alongside other lipids such as ionizable cationic lipids, cholesterol, and polyethylene (B3416737) glycol (PEG)-lipids uni.lu. These components facilitate the formation of monodisperse nanoparticles, enhance stability, enable efficient nucleic acid encapsulation, and promote cellular uptake uni.lu. Studies have shown that LNP systems containing DSPC, cholesterol, and cationic lipids can form inverted micellar nanostructures within their core, which can encapsulate nucleic acid cargo.

The morphology of DSPC-based micelles can be controlled by varying the ratios of co-formulating lipids. For example, DSPC-based polymeric micelles, when combined with DSPE-PEG2000, can be synthesized into disk or spherical shapes, with the 9:2 (DSPC:DSPE-PEG2000) ratio often yielding optimal spherical and uniformly dispersed micelles. Temperature also plays a role, as increasing the temperature above the lipid's Tm can induce a transformation from vesicles to micelles.

Supramolecular Polymer and Hydrogel Architectures Incorporating DSPC-8B

Supramolecular polymers and hydrogels are advanced soft materials formed through non-covalent interactions, offering properties like stimuli-responsiveness and self-healing. While the direct incorporation of "DSPC-8B" into these specific architectures is not widely detailed in the provided search results, DSPC (the parent compound) is recognized as a synthetic lipid used in polymer-nanoparticle (PNP) hydrogels.

The amphiphilic nature of phospholipids like DSPC allows them to interact with polymers to form complex supramolecular assemblies. For instance, DSPC can be mixed with other lipids to investigate lipid ordering in two-dimensional and three-dimensional systems, which forms the basis for more intricate supramolecular architectures. The ability of DSPC and its derivatives to form stable lipid bilayers and micelles provides a foundation for their integration into larger, polymer-based supramolecular structures, where the lipid domains can act as cross-linking points or as compartments for encapsulation within a hydrogel network. The unique properties of DSPC-8B, particularly its influence on lipid polymorphism, suggest its potential for engineering specific structural and dynamic characteristics within such supramolecular materials.

Intermolecular Interactions Driving DSPC Self-Assembly

The spontaneous self-assembly of DSPC into ordered structures is orchestrated by a delicate balance of weak, non-covalent intermolecular forces wikipedia.org. These interactions not only facilitate the assembly process but also dictate the ultimate directionality and functionality of the resulting supramolecular designs wikipedia.org.

Van der Waals and Hydrogen Bonding Interactions in DSPC Systems

Hydrogen Bonding Interactions: A specific and strong type of dipole-dipole interaction, hydrogen bonds form when a hydrogen atom covalently bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine) is attracted to a lone pair of electrons on another electronegative atom. While DSPC molecules themselves primarily act as hydrogen bond acceptors due to their phosphate (B84403) and ester groups, they lack hydrogen bond donors wikipedia.org. However, in mixed lipid systems or in the presence of other molecules, hydrogen bonding plays a crucial role. For example, in DSPC-alcohol mixtures, systems with a lower DSPC fraction (e.g., 33% DSPC) tend to form more hydrogen bonds, likely due to the increased availability of hydrogen bond donors from the alcohol components. The formation of supramolecular hydrogels from hydrogenated soy phosphatidylcholine (which is approximately 85% DSPC) also implicates hydrogen bonding networks in the aggregation process.

Electrostatic and Dipole-Dipole Interactions in DSPC Assemblies

Dipole-Dipole Interactions: These interactions occur between molecules that possess permanent dipoles, where the positive end of one dipole is attracted to the negative end of another. The zwitterionic phosphocholine (B91661) headgroup of DSPC exhibits permanent dipoles due to the inherent charge separation. These interactions are particularly influential when molecules are in close proximity, contributing to the precise alignment and packing within self-assembled structures. Hydrogen bonding, as discussed, is a particularly strong manifestation of dipole-dipole interactions.

Hydrophobic Interactions in DSPC Self-Assembly

Hydrophobic interactions are a primary driving force for the self-assembly of amphiphilic molecules such as DSPC in aqueous solutions sigmaaldrich.com. This phenomenon is not an intrinsic attraction between hydrophobic moieties but rather an entropic effect driven by the unfavorable ordering of water molecules around nonpolar surfaces. To minimize this energetically unfavorable interaction, the long hydrocarbon tails of DSPC aggregate, effectively excluding water and leading to the formation of lipid bilayers, micelles, and other supramolecular structures wikipedia.orgsigmaaldrich.com. This principle is fundamental to the integrity of cell membranes and the formation of various lipid-based nanocarriers sigmaaldrich.com. The spontaneous self-assembly of hybrid polymer-lipid constructs into dispersed aggregates or ordered mesophases in aqueous solution is largely attributed to these hydrophobic interactions sigmaaldrich.com.

Dynamic Combinatorial Chemistry in DSPC Supramolecular Design

Dynamic Combinatorial Chemistry (DCC), also known as constitutional dynamic chemistry, is a sophisticated supramolecular approach that leverages self-assembly processes to generate libraries of chemical compounds. This method relies on reversible reactions among simpler building blocks, allowing the system to reach thermodynamic equilibrium and select for the most stable or complementary products.

Lipid bilayer vesicles, which can be readily formed from DSPC, serve as versatile platforms for modulating the properties and outcomes of Dynamic Combinatorial Libraries (DCLs). The presence of these membranes can influence the equilibrium of a DCL, biasing it towards the amplification of specific products. For example, studies have shown that the fluidity and phase state of DSPC lipid membranes can significantly impact the efficiency of DCC processes. The low lateral mobility characteristic of DSPC in its gel phase can inhibit the dynamic reorganization of membrane-bound receptors, thereby weakening the binding of certain complexes. This highlights how the physical properties and supramolecular organization of DSPC assemblies can directly influence the design and selection processes within dynamic combinatorial chemistry, offering a pathway for fine-tuning supramolecular systems.

Membrane Biophysics and Model Systems Involving Dspc 8b

Supported Lipid Bilayer Systems for Fundamental DSPC Studies

Supported lipid bilayers (SLBs) are crucial model systems for investigating membrane properties and interactions, with DSPC frequently employed in their formation rndsystems.comtocris.comcaymanchem.comabcam.comavantiresearch.com. These systems allow for detailed analysis of lipid organization and dynamics.

Studies using Raman spectroscopy on DSPC SLBs formed on SiO2 nanoparticles have revealed that the lateral packing and chain order of the lipids increase as the nanoparticle size decreases spectroscopyonline.com. This effect is attributed to increased interdigitation within the bilayer spectroscopyonline.com. Furthermore, polarized Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy has been used to monitor changes in the orientation of DSPC lipid alkyl chains upon phase transition in SLBs. These studies showed that lipids are oriented slightly closer to the surface normal in the gel phase compared to the liquid phase, with a small but significant change of approximately 3° observed semanticscholar.org.

Atomic Force Microscopy (AFM) has been instrumental in visualizing phase separation in DSPC-containing supported planar bilayers. For instance, studies on dilauroylphosphatidylcholine/distearoylphosphatidylcholine (DLPC/DSPC) mixtures forming supported lipid bilayers via vesicle fusion demonstrated that the distribution of gel-phase DSPC domains can range from completely symmetric to completely asymmetric depending on the preparation method nih.gov. The electrical properties of supported lipid bilayer membranes, including those containing DSPC, on semiconductor and gold surfaces have also been characterized using impedance spectroscopy, contributing to the understanding of membrane-substrate interactions and permeability researchgate.net.

Phase Behavior and Domain Formation in Multi-component DSPC Lipid Systems

DSPC's high transition temperature makes it a key component in multi-component lipid systems that exhibit complex phase behaviors, including the formation of distinct lipid domains.

Ternary mixtures, such as DSPC/DOPC/cholesterol, are widely studied for their ability to form liquid-ordered (Lo) and liquid-disordered (Ld) phases, which are models for lipid rafts in biological membranes nsf.govnih.govnih.govnsf.govuwindsor.canih.gov. Domain formation has been directly observed in atomistic molecular dynamics simulations of DSPC, unsaturated DLiPC, and cholesterol mixtures nsf.gov.

Phase diagrams for DSPC-cholesterol binary bilayer membranes have been constructed, indicating specific compositions where a 1:1 complex of cholesterol and DSPC forms the liquid-ordered phase researchgate.net. Binary mixtures of phosphatidylcholines with differing chain lengths, such as DLPC-DSPC, exhibit phase transitions between liquid and gel states and can undergo phase separation into coexisting gel and liquid phases within a narrow temperature range acs.orgrug.nl. The main transition of DSPC at approximately 55°C is broadened and depressed when mixed with intermediate concentrations of cholesterol and low-melting lipids, leading to a transition into a uniform phase uwindsor.ca.

Table 1: Key Phase Transition Data for DSPC

| Lipid System | Transition Type | Temperature (°C) / Observation | Reference |

| Pure DSPC | Main Phase Transition | ~55 | caymanchem.comavantiresearch.commedkoo.com |

| DSPC/DOPC/Cholesterol | Lo/Ld Coexistence | Observed at 23°C (wide range) | nih.gov |

| DLPC/DSPC (50:50) | Gel-Liquid Phase Separation | ~47 (320 K) | rug.nl |

Lipid Asymmetry and Transbilayer Distribution in DSPC Bilayers

Lipid asymmetry, the differential distribution of lipid species between the inner and outer leaflets of a bilayer, is a critical feature of biological membranes that influences various cellular functions nih.govbiorxiv.org. In model systems, DSPC can exhibit transbilayer asymmetry, particularly in highly curved structures like small unilamellar vesicles (SUVs), where lipids with larger molecular areas tend to localize in the outer leaflet nih.gov.

Studies on DLPC/DSPC-supported lipid bilayers have demonstrated that the initial distribution of gel-phase DSPC domains can be controlled by the vesicle characteristics used for fusion, leading to either symmetric or asymmetric distributions between the leaflets nih.gov. Asymmetric giant unilamellar vesicles (aGUVs) prepared via hemifusion, often involving DSPC in their composition (e.g., DSPC/DOPC/POPC/cholesterol), have been used to investigate modulated phases and macroscopic domains, revealing non-alignment of fluorescent probes across the leaflets nsf.gov. The plasma membrane, for example, is known to maintain an asymmetric organization, with the outer leaflet typically in a liquid-ordered state and the inner leaflet in a more liquid-disordered state, a characteristic maintained by specific lipid distributions biorxiv.orgresearchgate.net. pH gradients can also play a role in influencing the transbilayer transport of lipids, contributing to the establishment and maintenance of lipid asymmetry mdpi.comliposomes.ca.

Liquid-Liquid and Gel-Fluid Phase Coexistence in DSPC Mixtures

The ability of DSPC to form distinct phases makes it valuable for studying liquid-liquid and gel-fluid phase coexistence. In ternary mixtures such as DSPC/DOPC/cholesterol, two coexisting liquid phases are observed over a broad range of lipid compositions and temperatures nih.govnih.govnsf.govnih.gov. One of these phases is typically rich in unsaturated lipids, while the other is enriched in saturated lipids and cholesterol nih.gov.

Gel-fluid coexistence regions are also characteristic of DSPC-containing mixtures, as seen in binary DSPC/DOPC mixtures nih.gov. Furthermore, phase separation into two distinct liquid phases—a thin bilayer depleted of DSPC and a thick bilayer enriched in DSPC—has been observed in fluid lipid bilayers composed of DSPC and shorter acyl chain lipids (e.g., DCns PC with ns < 12). This separation occurs when there is a significant mismatch in the hydrophobic thicknesses of the two lipid components washington.edu.

Modulated Phase Morphologies in DSPC Systems

Beyond simple phase separation, DSPC-containing systems can exhibit intricate modulated phase morphologies. These patterns, including linear, irregular, and angular features, have been observed in four-component mixtures like DSPC/DOPC/POPC/Cholesterol within giant unilamellar vesicles (GUVs) nih.govnsf.govaps.org.

These modulated phases typically appear within a narrow compositional window in the liquid-ordered + liquid-disordered (Lo+Ld) coexistence region nih.gov. The formation of these complex patterns is often explained by the competition between line tension, which tends to favor the formation of large, round domains, and membrane curvature, as described by the Helfrich energy functional aps.org. The uneven distribution of surface curvature can contribute to the generation and stabilization of these nanodomains or modulated stripe phases aip.org.

Interactions of DSPC with Biological Macromolecules (e.g., Proteins, Peptides)

DSPC is a common component in model membranes used to study the interactions between lipids and biological macromolecules, such as proteins and peptides avantiresearch.com. These interactions are fundamental to understanding various biological processes, including membrane protein function and antimicrobial mechanisms.

Antimicrobial peptides (AMPs), for instance, often interact with lipid membranes by undergoing conformational changes, typically transitioning from a random coil in solution to an amphipathic α-helix upon membrane contact uq.edu.au. The interaction of the tryptophan-rich antimicrobial peptide indolicidin (B8082527) with phase-segregated zwitterionic DOPC/DSPC supported planar bilayers has been extensively studied using AFM. These studies show that the indolicidin-membrane association is significantly influenced by electrostatic interactions, lipid fluidity, and peptide concentration researchgate.net.

Cell-penetrating peptides (CPPs) interact with membranes, often through electrostatic interactions between their positively charged side chains and the negatively charged phosphate (B84403) groups of lipids, leading to peptide accumulation on the outer leaflet beilstein-journals.org. This interaction can induce membrane bending and, in some cases, the formation of transient hydrophilic pores, through which the peptides and associated molecules can cross the membrane beilstein-journals.org.

Protein-Lipid Interaction Mechanisms with DSPC

The mechanisms by which proteins and peptides interact with lipid membranes are diverse and complex. DSPC-containing model membranes provide a controlled environment to elucidate these mechanisms.

One well-studied mechanism involves the interaction of antimicrobial peptides (AMPs). For example, indolicidin, at low concentrations, forms an amorphous layer on the fluid domains of DOPC/DSPC bilayers, particularly when anionic lipids are present. At higher concentrations, indolicidin can induce phase separation and lead to the disruption of the bilayer, forming pores researchgate.net. Generally, AMPs are thought to bind to negatively charged bacterial membranes via electrostatic interactions, followed by the insertion of hydrophobic regions into the lipid bilayer. This can result in various membrane disruption mechanisms, including the formation of barrel-stave or toroidal pores, or a carpet-like mechanism, depending on the peptide and lipid composition uq.edu.au.

While not directly with DSPC, the DSPHTELP peptide, an 8-mer peptide, has been shown to interact strongly with CH3 groups, indicating that hydrophobic interactions can be a predominant mechanism for peptide adhesion to surfaces, a principle that can extend to lipid interactions rsc.org. Understanding these specific interaction mechanisms is crucial for developing new therapeutic agents and biomaterials.

Theoretical and Computational Investigations of Dspc 8b Systems

Molecular Dynamics Simulations of DSPC Self-Assembly and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of lipid systems at an atomic or near-atomic level. For DSPC, MD simulations have provided significant insights into its self-assembly processes and interactions with other molecules.

Coarse-grained (CG) MD simulations, which group atoms into larger beads to enable longer timescale simulations, have been particularly effective in studying the spontaneous aggregation of DSPC lipids in an aqueous environment. acs.orgresearchgate.net These simulations show that randomly dispersed DSPC molecules can self-assemble into a stable bilayer structure on a nanosecond to microsecond timescale. acs.orgresearchgate.net The process often involves the formation of intermediate structures, such as micelles or bicelles, before coalescing into a planar bilayer or a closed vesicle. acs.org

Atomistic MD simulations provide a more detailed view of the molecular interactions. These simulations have been used to study the structure and stability of pre-formed DSPC vesicles and liposomes. researchgate.netresearchgate.net For instance, microsecond simulations have been used to analyze the formation of DSPC liposomes, revealing that due to its cylindrical geometry and small head group, DSPC tends to form perfectly spherical structures. nih.govbohrium.com The stability of these structures is influenced by the phospholipid composition, which is a critical factor for applications like drug delivery. nih.govbohrium.com

MD simulations are also employed to study DSPC in more complex environments, such as in mixtures with other lipids or cholesterol. Simulations of DSPC mixed with lipids like DLPC (dilauroylphosphatidylcholine) have been used to map out phase and mixing behaviors, showing good agreement with experimental phase diagrams. nih.gov These studies reveal how different lipid components influence the structure and phase transitions of the bilayer. nih.gov Furthermore, simulations of lipid nanoparticles (LNPs) used in mRNA vaccines have explored the self-assembly of lipid mixtures including DSPC, cholesterol, and ionizable lipids, elucidating how the components are distributed within the nanoparticle structure. worldscientific.com

Key Simulation Parameters for DSPC Systems

| Simulation Type | Force Field | Key Findings | Reference |

|---|---|---|---|

| Coarse-Grained MD | Martini 2.2 | Spontaneous self-assembly of DSPC into bilayers and spherical nanodiscs. | researchgate.netnih.govbohrium.com |

| All-Atom MD | CHARMM36 | Detailed analysis of lipid packing, area per lipid, and bilayer thickness in DSPC/DMPC mixtures. | worldscientific.com |

| Coarse-Grained MD | Generic CG Model | Observation of intermediate states like micelles and bicelles during vesicle formation. | acs.org |

Field-Theory and Statistical Mechanics Approaches for DSPC Systems

Field-theory and statistical mechanics provide a theoretical framework for understanding the collective behavior and thermodynamic properties of large ensembles of molecules, such as those in a DSPC lipid bilayer. These approaches complement particle-based simulations by offering insights into phase transitions and macroscopic properties.

Self-consistent field theory (SCFT) is a powerful method used to study the statistical mechanics of complex fluid systems, including lipid membranes. nih.govaps.orgaip.org In this approach, the complex interactions between many lipid molecules are simplified into a problem of a single molecule interacting with an average, or "mean," field generated by all other molecules. aip.org This field must be calculated self-consistently. SCFT can predict various structural and thermodynamic properties, such as bilayer thickness, lipid chain order parameter profiles, and phase behavior, without the computational expense of large-scale simulations. nih.govaps.org For binary mixtures of lipids with different chain lengths, like a DSPC-containing system, SCFT can calculate the compatibility of the components and the characteristics of the main fluid-to-gel phase transition. nih.govaps.org

Statistical mechanical models are also used to describe the main phase transition in lipid bilayers. worldscientific.comnih.gov These models often express the Gibbs potential of the bilayer in terms of an order parameter that quantifies the average orientational order of the lipid chains. nih.gov By considering the molecular interactions within the bilayer, including van der Waals forces and the conformational states of the lipid tails (trans vs. gauche), these models can predict thermodynamic properties like the transition temperature and enthalpy. nih.gov Such models provide a macroscopic description of the phase transition that is grounded in the underlying molecular mechanics. nih.gov

These theoretical approaches are essential for interpreting experimental data and for building a comprehensive understanding of how molecular-level details give rise to the macroscopic behavior of DSPC systems, particularly their phase transitions. nih.gov

Modeling of DSPC Lipid Bilayer Behavior and Phase Diagrams

Computational modeling is crucial for constructing phase diagrams of DSPC-containing lipid bilayers, which map the physical state of the membrane under different conditions of temperature, pressure, and composition.

Molecular dynamics simulations have been successfully used to outline the entire phase diagram for binary lipid mixtures containing DSPC, such as DLPC/DSPC mixtures. nih.gov By running simulations over a wide range of concentrations and temperatures, researchers can observe phase transformations from the fluid (liquid-disordered) to the gel (solid-ordered) state. nih.gov These simulations allow for the identification of regions of phase coexistence, which are the boundaries on a phase diagram. nih.gov

Phase diagrams are particularly important for ternary mixtures, such as DSPC/DOPC/cholesterol, which are often used as models for cell membranes and lipid rafts. Experimental techniques combined with theoretical considerations are used to construct detailed ternary phase diagrams. These diagrams delineate complex regions of one, two, and even three-phase coexistence, including liquid-ordered (Lo), liquid-disordered (Ld), and solid (gel) phases.

For DSPC-cholesterol binary mixtures, a temperature-composition phase diagram reveals how cholesterol interacts with the lipid. At certain concentrations, cholesterol can induce the formation of a liquid-ordered (Lo) phase, which is distinct from the gel and fluid phases of pure DSPC. The phase diagram for this binary system can be quite complex, showing features that suggest the formation of specific DSPC-cholesterol complexes in the gel phase.

Phase Behavior of DSPC and its Mixtures

| System | Phases Observed | Modeling Technique | Key Finding |

|---|---|---|---|

| Pure DSPC | Gel (Lβ'), Ripple (Pβ'), Fluid (Lα) | Calorimetry & Spectroscopy | Exhibits a main transition from gel to fluid phase at a specific temperature (Tm). |

| DSPC/DLPC | Gel, Fluid, Coexistence regions | Coarse-Grained MD | Simulations successfully reproduce the experimental phase diagram. nih.gov |

| DSPC/Cholesterol | Solid-ordered (So), Liquid-ordered (Lo), Liquid-disordered (Ld) | Fluorescence & DSC | Diagram suggests formation of stoichiometric complexes between DSPC and cholesterol. |

Prediction of DSPC Supramolecular Structures and Dynamics